molecular formula C5H5BrN2O2 B8727751 5-bromo-2-methyl-1H-imidazole-4-carboxylic acid CAS No. 1093261-50-7

5-bromo-2-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B8727751
CAS No.: 1093261-50-7
M. Wt: 205.01 g/mol
InChI Key: JUWLWSWWMJVONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-methylimidazole with a carboxylating agent under controlled temperature and pressure conditions. The reaction may require catalysts such as nickel or palladium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

4-Bromo-2-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and carboxylic acid groups make it a versatile intermediate for various synthetic applications .

Properties

CAS No.

1093261-50-7

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

5-bromo-2-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C5H5BrN2O2/c1-2-7-3(5(9)10)4(6)8-2/h1H3,(H,7,8)(H,9,10)

InChI Key

JUWLWSWWMJVONJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)Br)C(=O)O

Origin of Product

United States

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